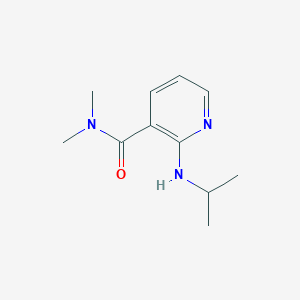

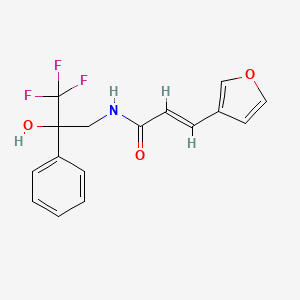

![molecular formula C19H15F2N5O2 B2642443 N-(2,6-difluorobenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946310-63-0](/img/structure/B2642443.png)

N-(2,6-difluorobenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2,6-difluorobenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a chemical compound that belongs to a class of heterocyclic compounds known as 1,2,4-triazines . These compounds are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure . They have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. For instance, a stirred solution of a precursor compound in methanol was mixed at 0°C with NiCl2·6H2O and NaBH4 portion-wise over 20 minutes while keeping the temperature below 10°C . This process resulted in the formation of a new compound, which is a step towards the synthesis of the final product.Molecular Structure Analysis

The molecular structure of this compound can be confirmed using various spectroscopic techniques such as IR, NMR, and MS . For example, the IR spectrum shows characteristic peaks corresponding to different functional groups present in the molecule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are quite typical for this type of reactions . The most common method for the synthesis of azolo-[X,Y-c][1,2,4]triazines is azo coupling of diazoazoles with a variety of synthetic equivalents .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For example, the compound can be characterized by its melting point, IR spectrum, and NMR spectrum .Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents : A study by Jadhav et al. (2017) investigated compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid for their antimicrobial activities. These compounds exhibited moderate to good activities against Gram-positive and Gram-negative bacterial strains as well as fungal strains, indicating potential applications in antimicrobial therapies (Jadhav et al., 2017).

Optical Properties : Chen et al. (2012) explored the optical properties of various derivatives, including those related to the compound . The study found that these compounds possess medium strong blue fluorescence-emitting ability, suggesting applications in materials science and possibly in imaging techniques (Chen et al., 2012).

Magnetic Behaviors : A study by Uysal and Koç (2010) synthesized and characterized dendrimeric complexes involving compounds similar to the one . These complexes demonstrated interesting magnetic behaviors, which could have implications in materials science and possibly electronics (Uysal & Koç, 2010).

Anticancer and Antioxidant Agents : Bekircan et al. (2005) conducted research on the synthesis of fused heterocyclic triazines, including structures related to the compound , and evaluated them as anticancer and antioxidant agents. Certain derivatives exhibited moderate anti-proliferation potential and high antioxidant activity, indicating potential therapeutic applications (Bekircan et al., 2005).

Antiviral Activity : A study by Spychała et al. (1994) synthesized diaryltriazines nucleic acid binding agents, which have a structural similarity to the compound . These compounds showed the potential to bind strongly to DNA and inhibit microbial topoisomerase II, indicating possible applications in antiviral therapies (Spychała et al., 1994).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F2N5O2/c20-14-7-4-8-15(21)13(14)11-22-17(27)16-18(28)26-10-9-25(19(26)24-23-16)12-5-2-1-3-6-12/h1-8H,9-11H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSYLNXSIOAPCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=O)C(=NN=C2N1C3=CC=CC=C3)C(=O)NCC4=C(C=CC=C4F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-methyl-4-nitrophenyl)carbamate](/img/structure/B2642363.png)

![1,3-Dioxo-2-p-tolyl-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B2642366.png)

![4-[(4-Phenylmethoxyphenoxy)methyl]benzoic acid](/img/structure/B2642370.png)

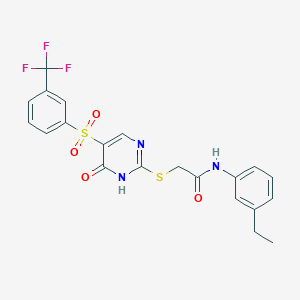

![N-(4-bromophenyl)-2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2642371.png)

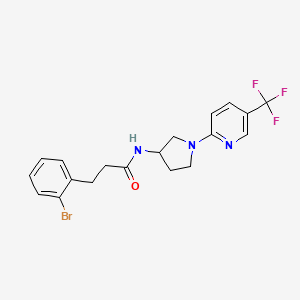

![N-(2-ethoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2642372.png)

![3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-(2-hydroxypropyl)benzamide](/img/structure/B2642381.png)